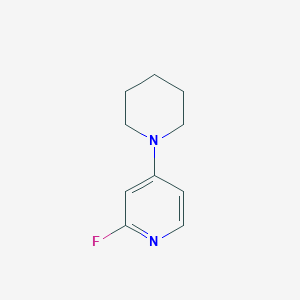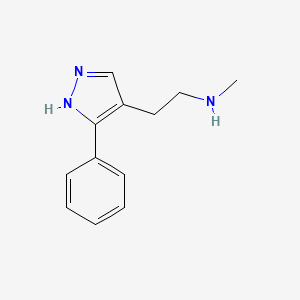
Acide 3-(cyclopropylméthoxy)isoxazole-5-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Découverte de médicaments
L'isoxazole, un pharmacophore hétérocyclique à cinq chaînons, est largement utilisé comme un fragment crucial dans la recherche sur la découverte de médicaments . Les échafaudages d'isoxazole fonctionnalisés présentent différentes activités biologiques telles que l'activité anticancéreuse, comme inhibiteurs potentiels de la HDAC, antioxydante, antibactérienne et antimicrobienne . La structure de base de l'isoxazole a été trouvée dans de nombreux médicaments .
Développement d'antibiotiques
La sulfaméthoxazole, un antibiotique, possède la structure de base de l'isoxazole .
Recherche neurologique
Le muscimol, qui agit comme un agoniste des récepteurs GABAA, et l'acide iboténique, qui agit comme une neurotoxine, ont tous deux la structure de base de l'isoxazole .
Recherche anti-inflammatoire
Le parécoxib, qui agit comme un inhibiteur de la COX2, possède la structure de base de l'isoxazole .
Recherche sur les immunosuppresseurs
La leflunomide, qui agit comme un agent immunosuppresseur, possède la structure de base de l'isoxazole .
Agents antituberculeux
Les dérivés d'urée et de thiourée à base d'ester méthylique d'acide isoxazole carboxylique ont été étudiés comme des agents antituberculeux prometteurs .
Synthèse de ligands de la protéine von Hippel-Lindau (VHL)
L'acide 3-méthyl-5-isoxazoleacétique peut être utilisé comme réactif dans la synthèse en phase solide de ligands de la protéine von Hippel-Lindau (VHL) .
Préparation d'autres composés
Il peut également être utilisé pour préparer (N - (4-chlorophényl)-α- [ [ (4-chlorophényl)amino]méthylène]-3-méthyl-5-isoxazoleacétamide) .
Mécanisme D'action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid is the S1P3 receptor . The S1P3 receptor is a G protein-coupled receptor that plays a crucial role in various biological processes, including immune response and cardiovascular function .
Mode of Action
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid acts as an allosteric agonist of the S1P3 receptor . This means it binds to a site on the receptor that is distinct from the active site, causing a conformational change that enhances the receptor’s response to its natural ligand .
Biochemical Pathways
Given its target, it likely influences pathways related to immune response and cardiovascular function
Result of Action
The molecular and cellular effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid’s action are likely tied to its modulation of the S1P3 receptor . By acting as an allosteric agonist, it may enhance the receptor’s signaling, leading to changes in cellular functions related to immune response and cardiovascular health .
Analyse Biochimique
Biochemical Properties
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid may interact with proteins involved in cell signaling, modulating their function and impacting cellular responses .
Cellular Effects
The effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been observed to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also alter metabolic pathways within the cell, impacting the overall cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that isoxazole derivatives can remain stable under certain conditions, while they may degrade under others, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may also impact its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-8(11)6-3-7(9-13-6)12-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVXOGZHPGYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



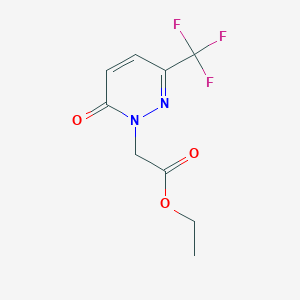
![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)
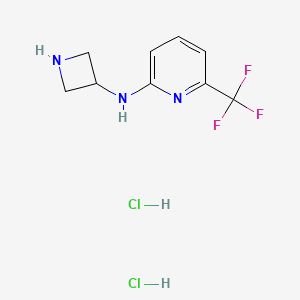
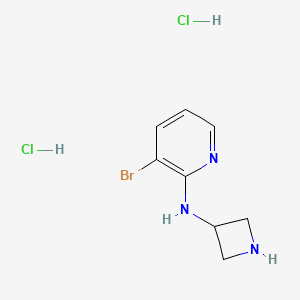
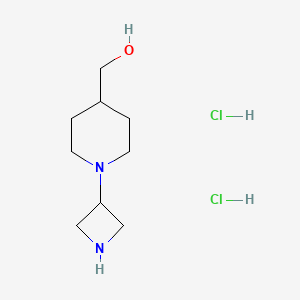
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
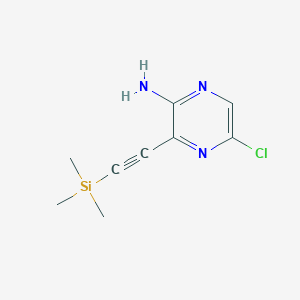

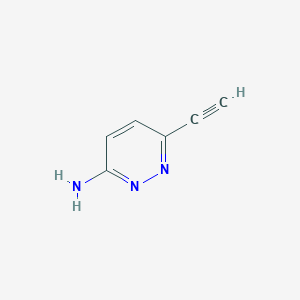
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)
